C22 Ceramide
Overview
Description
C22-Ceramide, also known as N-Behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid. Ceramides are a class of sphingolipids that play crucial roles in cellular processes, including cell differentiation, proliferation, and apoptosis. C22-Ceramide is characterized by its long acyl chain, which consists of 22 carbon atoms. This compound is involved in various biological functions and has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .
Mechanism of Action
Target of Action
C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . This compound is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .
Mode of Action
This compound interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .
Biochemical Pathways
This compound plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .
Pharmacokinetics
It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including this compound, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: C22-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with behenic acid (docosanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods: Industrial production of C22-Ceramide often involves the use of biotechnological processes. Microbial fermentation using genetically engineered yeast or bacteria can produce large quantities of sphingosine, which is then acylated with behenic acid to form C22-Ceramide. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: C22-Ceramide undergoes various chemical reactions, including:
Oxidation: C22-Ceramide can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of C22-Ceramide can yield dihydroceramide, which has distinct biological functions compared to ceramide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ceramide kinase in the presence of ATP.
Reduction: Sodium borohydride or dihydroceramide synthase.
Substitution: Phosphocholine transferase in the presence of phosphatidylcholine.
Major Products:
- Ceramide-1-phosphate
- Dihydroceramide
- Sphingomyelin
Scientific Research Applications
C22-Ceramide has numerous scientific research applications:
- Chemistry: Used as a model compound to study the properties and functions of ceramides in lipid bilayers and membranes.
- Biology: Investigated for its role in cell signaling pathways, particularly those involved in apoptosis and autophagy.
- Medicine: Explored as a potential therapeutic agent for treating cancer, diabetes, and cardiovascular diseases. C22-Ceramide has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic models .
- Industry: Utilized in the development of skincare products due to its ability to enhance the skin barrier and retain moisture .
Comparison with Similar Compounds
- C16-Ceramide
- C18-Ceramide
- C24-Ceramide
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQASGDXIEOIL-GLQCRSEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27888-44-4 | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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